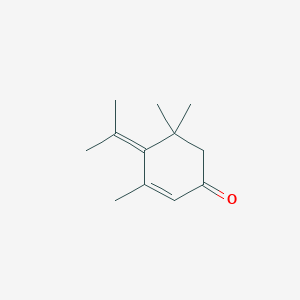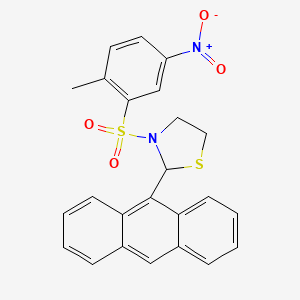
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring, an anthracene moiety, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of anthracene derivatives with thiazolidine precursors under specific conditions. For instance, the reaction might involve the use of a palladium catalyst in the presence of a base to facilitate the coupling of the anthracene moiety with the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the anthracene and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学的研究の応用
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
作用機序
The mechanism of action of 2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The anthracene moiety can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-(Anthracen-9-yl)benzothiazole: Similar structure but lacks the sulfonyl group.
2,4,6-Tri(anthracen-9-yl)-1,3,5-triazine: Contains multiple anthracene units but different core structure.
Anthracene-oxadiazole derivatives: Similar anthracene moiety but different functional groups.
Uniqueness
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl group, thiazolidine ring, and anthracene moiety makes it a versatile compound for various applications.
特性
分子式 |
C24H20N2O4S2 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
2-anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C24H20N2O4S2/c1-16-10-11-19(26(27)28)15-22(16)32(29,30)25-12-13-31-24(25)23-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)23/h2-11,14-15,24H,12-13H2,1H3 |
InChIキー |
PWMROPRGUQFUPO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCSC2C3=C4C=CC=CC4=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)

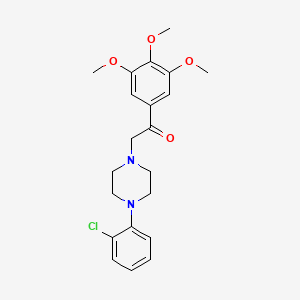
![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)


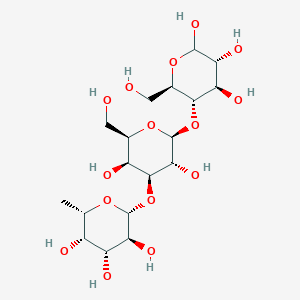
![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)
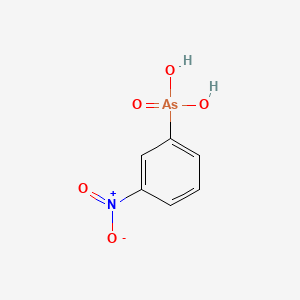
![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
